Ethyl 7,8-difluoroquinoline-3-carboxylate
Overview
Description
Ethyl 7,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activity. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of Ethyl 7,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole with dimethylacetylenedicarboxylate (DMAD) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 7,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Cross-coupling reactions: These reactions are facilitated by palladium or other transition metal catalysts, allowing the formation of carbon-carbon bonds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7,8-difluoroquinoline-3-carboxylate has garnered attention in scientific research due to its potential biological activity. It is used in:
Medicinal chemistry: As a scaffold for developing new drugs with antibacterial, antiviral, and anticancer properties.
Biological studies: Investigating enzyme inhibition and interaction with biological targets.
Industrial applications: As a component in the synthesis of more complex molecules and materials
Mechanism of Action
The mechanism of action of Ethyl 7,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 7,8-difluoroquinoline-3-carboxylate can be compared with other fluorinated quinolines, such as:
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another quinoline derivative with different substituents, affecting its biological activity and applications.
Fluoroquinolones: A class of antibiotics with a similar quinoline core but different functional groups, widely used for their antibacterial properties.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7,8-difluoroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-2-17-12(16)8-5-7-3-4-9(13)10(14)11(7)15-6-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEPBFKSDNOMKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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